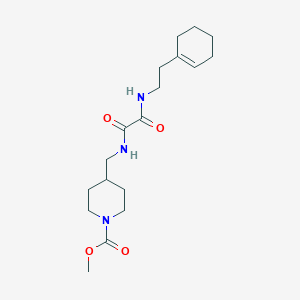
Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N3O4 and its molecular weight is 351.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with various functional groups, including an amide and an ester. Its molecular formula is C17H26N2O3, with a molecular weight of approximately 302.41 g/mol. The presence of the cyclohexene moiety contributes to its unique properties and potential interactions within biological systems.
Research indicates that this compound may interact with various biological pathways, particularly those involving signal transduction and enzyme inhibition. Key mechanisms include:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, which are crucial in regulating cell growth and differentiation.
- Modulation of Apoptosis : It may influence apoptotic pathways, potentially offering therapeutic benefits in cancer treatment by promoting programmed cell death in malignant cells.
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
Pharmacokinetics
The pharmacokinetic profile of the compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 42% |
| Half-life | 80 min |
| Clearance | 14 mL/min/kg |
| Volume of Distribution | 0.6 L/kg |
These parameters indicate favorable characteristics for oral administration and therapeutic use.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : In a recent study, the compound was tested against MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 150 nM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
- Lung Cancer Model : Another investigation utilized A549 lung cancer cells to evaluate the compound's effects on cell migration and invasion. Results indicated a significant decrease in both metrics, suggesting potential applications in preventing metastasis.
特性
IUPAC Name |
methyl 4-[[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLLENNZNILAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













